Resolvin D5

Th17/Treg Differentiation Rheumatoid Arthritis Autoimmune Inflammation

Resolvin D5 (RvD5; 7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid; CAS 578008-43-2) is a dihydroxy specialized pro-resolving mediator (SPM) biosynthesized from docosahexaenoic acid (DHA) via sequential 5-lipoxygenase and 15-lipoxygenase-2 oxidation, placing it within the D-series resolvin family. Unlike the more extensively studied trihydroxy resolvins RvD1–RvD4, RvD5 bears only two hydroxyl substituents at C7 and C17, resulting in a distinct receptor activation profile limited to GPR32 (DRV1), without confirmed activity at FPR2/ALX or GPR18.

Molecular Formula C22H32O4
Molecular Weight 360.5 g/mol
Cat. No. B1257128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResolvin D5
Synonymsesolvin D5
RvD5 resolvin
Molecular FormulaC22H32O4
Molecular Weight360.5 g/mol
Structural Identifiers
SMILESCCC=CCC(C=CC=CCC=CC=CC(C=CCCCC(=O)O)O)O
InChIInChI=1S/C22H32O4/c1-2-3-10-15-20(23)16-11-7-5-4-6-8-12-17-21(24)18-13-9-14-19-22(25)26/h3,5-8,10-13,16-18,20-21,23-24H,2,4,9,14-15,19H2,1H3,(H,25,26)/b7-5-,8-6-,10-3-,16-11+,17-12+,18-13-/t20-,21+/m0/s1
InChIKeyJBRPFYYLEQERPG-XTIXYJHRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resolvin D5 (RvD5) — A Dihydroxy D-Series Resolvin with GPR32-Selective Pharmacology for Inflammation Resolution Research


Resolvin D5 (RvD5; 7S,17S-dihydroxy-4Z,8E,10Z,13Z,15E,19Z-docosahexaenoic acid; CAS 578008-43-2) is a dihydroxy specialized pro-resolving mediator (SPM) biosynthesized from docosahexaenoic acid (DHA) via sequential 5-lipoxygenase and 15-lipoxygenase-2 oxidation, placing it within the D-series resolvin family . Unlike the more extensively studied trihydroxy resolvins RvD1–RvD4, RvD5 bears only two hydroxyl substituents at C7 and C17, resulting in a distinct receptor activation profile limited to GPR32 (DRV1), without confirmed activity at FPR2/ALX or GPR18 . This structural and pharmacological divergence makes RvD5 a non-interchangeable tool compound for studying GPR32-mediated resolution pathways, T-cell immunomodulation, and sex-dimorphic pain mechanisms.

GPR32-selective pharmacological tool compound
Dihydroxy D-series resolvin (7S,17S-diHDHA) for resolution biology
15-LOX-2-dependent biosynthesis research

Why RvD1, RvD2, or Other D-Series Resolvins Cannot Substitute for Resolvin D5 in Targeted Research Applications


The D-series resolvins share a common DHA backbone but diverge fundamentally in hydroxylation number, position, and stereochemistry: RvD5 is the sole dihydroxy member (7S,17S-diHDHA), whereas RvD1–RvD4 are trihydroxy species . This structural difference dictates distinct biosynthetic routing—RvD5 is preferentially synthesized by 15-lipoxygenase-2 (h15-LOX-2), while RvD1–RvD4 rely on 15-lipoxygenase-1 or 12-lipoxygenase pathways . Critically, the receptor activation profile differs: RvD5 signals exclusively through GPR32, while RvD1 and RvD3 co-activate FPR2/ALX, and RvD2 additionally engages GPR18 . Consequently, substituting RvD5 with RvD1 or another D-series resolvin in experimental systems will fail to recapitulate RvD5-specific pharmacology—including its 2-fold stronger Th17 suppression, exclusive male-specific analgesia, and unique CD4+ T-cell antiproliferative activity—potentially yielding false-negative results or masking sex-dimorphic phenotypes.

RvD1/RvD2/RvD3 activate FPR2/ALX or GPR18 in addition to GPR32; RvD5 signals only through GPR32, limiting direct pharmacological substitution.
Reported Th17 suppression and Treg induction profiles differ between RvD5 and RvD1, which may affect immunomodulation endpoint interpretation.
Male-specific analgesia in neuropathic pain models has been reported only for RvD5, not for other D-series resolvins, which may shift sex-stratified study outcomes.

Resolvin D5 — Quantitative Evidence Guide for Differentiated Scientific Selection Versus Closest Analogs


RvD5 vs RvD1: 2-Fold Greater Th17 Suppression and 1.5-Fold Greater Treg Induction at Equimolar Concentration

In a direct head-to-head comparison using CD4+ T cells from SKG mice cultured under Th17-inducing conditions, RvD5 at 500 nM reduced the population of Rorγt+ Th17 cells by 66%, whereas RvD1 at the identical 500 nM concentration achieved only a 33% reduction . For Treg induction in the same assay, RvD5 (500 nM) increased Foxp3+ Tregs by 39% versus a 26% increase elicited by RvD1. RvD3 and MaR2 showed no significant effect on either Th17 or Treg differentiation endpoints. RvD5 also suppressed IL-17A-producing cell frequency, corroborating functional Th17 inhibition.

Th17/Treg Modulation
Head-to-head
Reported 2.0-fold greater Th17 suppression and 1.5-fold greater Treg induction vs RvD1 at equimolar concentration
Supports differential T-cell polarization endpoint comparison
500 nM, SKG mouse CD4+ T cells, Th17-inducing conditions
Th17/Treg Differentiation Rheumatoid Arthritis Autoimmune Inflammation

RvD5 vs RvD1–RvD4: Exclusive Male-Specific Analgesia in Chemotherapy-Induced Peripheral Neuropathy

In a systematic head-to-head comparison of all five D-series resolvins (RvD1–RvD5) in a paclitaxel-induced CIPN model, intrathecal injection of RvD5 (100 ng) reduced mechanical allodynia exclusively in male mice, with no analgesic effect in female mice . In direct contrast, RvD1 and RvD2 (100 ng i.t. each) reversed mechanical allodynia in both sexes, while RvD3 and RvD4 (100 ng i.t. each) produced no analgesic effect in either sex. The male-specific RvD5 effect was replicated in a formalin-induced inflammatory pain model (second-phase licking/flinching reduced in males only) and was shown to be independent of TRPV1 and TRPA1 channels. This study identified RvD5 as the first SPM exhibiting sex dimorphism in pain regulation.

Sex-Dimorphic Analgesia
Head-to-head
Only D-series resolvin with exclusive male-specific mechanical allodynia reversal (100 ng i.t.)
Supports sex-stratified neuropathic pain research model
Paclitaxel CIPN model, C57BL/6 mice, TRPV1/TRPA1-independent
Chemotherapy-Induced Peripheral Neuropathy Sex Dimorphism Neuropathic Pain

RvD5 Is the Dominant Endogenous SPM in Self-Resolving Bacterial Infection, Surpassing Other D-Series Resolvins in Abundance

LC-MS/MS-based metabololipidomic profiling of murine peritoneal E. coli exudates revealed that RvD5 and protectin D1 (PD1) were the dominant SPMs identified in self-resolving infections (10⁵ CFU), with levels at 12 h post-infection significantly greater than those measured in higher-titer (10⁷ CFU) non-resolving exudates . Other D-series resolvins (RvD1–RvD4) were detected at substantially lower abundance in the same resolving exudates. Functionally, both RvD5 and RvD1 (100 ng/mouse) enhanced E. coli phagocytosis by human macrophages and reduced bacterial titers in blood and exudates, but RvD5 uniquely counter-regulated a broader panel of pro-inflammatory genes including NF-κB and TNF-α. RvD5 signaled through GPR32 to mediate these phagocytosis-enhancing effects.

Endogenous Abundance
Context-dependent
Co-dominant SPM with PD1 in self-resolving E. coli exudates; significantly higher than RvD1–RvD4 at 12 h
Supports endogenous resolution signaling context
LC-MS/MS metabololipidomics, 10⁵ CFU model, n=4–5
Infection Resolution Metabololipidomics Host Defense

RvD5 vs RvD1–RvD4: Unique Dihydroxy Structure and 15-LOX-2-Dependent Biosynthesis with Quantified Enzyme Kinetic Divergence

RvD5 (7S,17S-diHDHA) is the only dihydroxy member of the D-series resolvin family; RvD1–RvD4 are all trihydroxy species . Kinetic studies with recombinant human lipoxygenases demonstrate that h15-LOX-2 oxygenates the 5-LOX intermediate 7S-HDHA almost exclusively at C17 to form RvD5, with faster kinetics than h15-LOX-1 . In striking contrast, h15-LOX-1 directed over 80% of product to the non-RvD5 isomer 7S,14S-diHDHA via a noncanonical oxygenation at C14, producing minimal RvD5. This enzymatic partitioning means that RvD5 biosynthesis depends critically on h15-LOX-2 expression, which is enriched in neutrophils and M2 macrophages. Additionally, both 7S,14S-diHDHA and RvD5 demonstrated anti-aggregation properties with human platelets at low micromolar potencies, indicating that even the isomer arising from h15-LOX-1 activity carries distinct biological function.

Biosynthetic Pathway
Class-level
h15-LOX-2 nearly exclusive C17 oxygenation → RvD5; h15-LOX-1 produces >80% 7S,14S-diHDHA isomer
Supports 15-LOX-2-dependent biosynthesis model
Recombinant human LOX kinetics, LC-MS/MS product analysis
Lipoxygenase Enzymology SPM Biosynthesis Stereochemistry

RvD5 vs RvD1–RvD3: Single-Receptor (GPR32-Only) Activation Profile Versus Multi-Receptor D-Series Resolvins

Current receptor assignment data indicate that RvD5 activates GPR32 (DRV1) as its sole confirmed receptor, whereas RvD1 and RvD3 signal through both GPR32 and FPR2/ALX, and RvD2 engages GPR18 (DRV2) in addition to GPR32 and FPR2 . RvD4 has no confirmed receptor. The Schebb et al. (2022) review confirms that RvD3 and RvD5 activate GPR32 in β-arrestin recruitment assays using CHO cells overexpressing human GPR32 . This single-receptor profile means that RvD5 should produce a narrower, GPR32-specific signaling signature, avoiding FPR2/ALX-mediated effects (including certain pro-inflammatory counter-regulatory pathways and calcium mobilization) that accompany RvD1 and RvD3 pharmacology.

Receptor Selectivity
Class-level
Confirmed GPR32 agonist; no activity at FPR2/ALX or GPR18 reported
Supports GPR32-selective pharmacological research
β-arrestin assays; limited quantitative head-to-head EC₅₀ data
GPR32 Signaling Receptor Selectivity Pharmacological Tool Compounds

Best Research and Industrial Application Scenarios for Resolvin D5 Based on Quantitative Differentiation Evidence


Th17/Treg Imbalance Research in Rheumatoid Arthritis and Autoimmune Disease Models

Investigators studying Th17/Treg imbalance in rheumatoid arthritis, psoriatic arthritis, or other autoimmune conditions should select RvD5 over RvD1 to achieve stronger Th17 suppression (66% vs. 33% reduction at 500 nM) and superior Treg induction (39% vs. 26% increase) at equimolar concentrations . RvD5 also uniquely suppresses CD4+ T-cell proliferation in a dose-dependent manner (1–100 nM), an activity absent with RvD1, RvD3, or MaR2. Elevated endogenous RvD5 levels in arthritic SKG mouse paws correlate significantly with disease activity (r = 0.681), further supporting its translational relevance in RA-focused SPM research.

Sex-Dimorphic Pain Research and Chemotherapy-Induced Peripheral Neuropathy (CIPN) Studies

Studies investigating sex-dependent pain mechanisms or chemotherapy-induced peripheral neuropathy require RvD5 as the only D-series resolvin with demonstrated male-specific analgesic activity . Intrathecal RvD5 (100 ng) reduces mechanical allodynia exclusively in male mice, while RvD1 and RvD2 are effective in both sexes and RvD3/RvD4 show no analgesic activity. This sex-dimorphic phenotype is TRPV1/TRPA1-independent and extends to inflammatory pain (formalin test). For sex-stratified preclinical pain research, no alternative D-series resolvin can substitute for RvD5.

Host-Directed Anti-Infective Resolution Pharmacology and Antibiotic-Adjuvant Research

Investigators modeling self-resolving bacterial infections or developing host-directed anti-infective strategies should use RvD5 as the primary tool compound, since it is the dominant endogenous SPM (co-dominant with PD1) in self-resolving E. coli exudates at 12 h . RvD5 at nanogram doses (100 ng/mouse) reduces bacterial titers in blood and exudates, prevents infection-induced hypothermia, and increases survival while counter-regulating NF-κB and TNF-α. RvD5 signals through GPR32 to enhance macrophage phagocytosis of E. coli, making it directly relevant for antibiotic-adjuvant studies aiming to lower antibiotic requirements.

GPR32-Selective Pharmacological Studies and Receptor Deorphanization Campaigns

Experimental systems requiring isolated GPR32 agonism without confounding FPR2/ALX co-activation should employ RvD5 as the only D-series resolvin with a single-receptor (GPR32-only) activation profile . RvD1 and RvD3 co-activate FPR2/ALX, and RvD2 additionally engages GPR18, introducing multi-receptor signaling complexity. For GPR32 receptor characterization, signal bias analysis, or screening campaigns seeking GPR32-selective ligands, RvD5 provides the cleanest pharmacological tool among commercially available D-series resolvins.

Application
Selection Property
Validation Focus
Th17/Treg imbalance research in arthritis models
GPR32-mediated Th17 suppression and Treg induction profile
Th17 cell reduction and Treg increase endpoints in CD4+ T-cell assays
Sex-dimorphic pain mechanism studies in CIPN models
Male-specific analgesia phenotype
Mechanical allodynia endpoints in male vs. female mice
Host-directed anti-infective resolution research
Endogenous resolution signal dominance
Bacterial clearance and survival in E. coli infection models
GPR32-selective pharmacological profiling
Single-receptor GPR32 agonism without FPR2/ALX involvement
β-arrestin recruitment and signaling bias assays in GPR32-overexpressing cells
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